Cas no 1805144-95-9 (Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate is a versatile organic compound with significant synthetic applications. It serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating high reactivity and selectivity. This compound offers advantages in its ease of handling and its ability to facilitate specific chemical transformations, making it a valuable tool in medicinal chemistry and material science research.
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate structure
1805144-95-9 structure
Product name:Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
CAS No:1805144-95-9
MF:C8H5F2IN2O4
Molecular Weight:358.037581205368
CID:4894445

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
    • インチ: 1S/C8H5F2IN2O4/c1-17-8(14)6-5(11)4(7(9)10)3(2-12-6)13(15)16/h2,7H,1H3
    • InChIKey: QDUALGUCAPTCCP-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OC)=NC=C(C=1C(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 312
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 85

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029021511-500mg
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
1805144-95-9 95%
500mg
$1,819.80 2022-04-01
Alichem
A029021511-250mg
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
1805144-95-9 95%
250mg
$1,068.20 2022-04-01
Alichem
A029021511-1g
Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate
1805144-95-9 95%
1g
$2,750.25 2022-04-01

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate 関連文献

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylateに関する追加情報

Methyl 4-(Difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9): A Comprehensive Overview

Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9) is a highly specialized compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development.

The molecular formula of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate is C10H6F2I NO4. Its molecular weight is approximately 373.06 g/mol, and it features a pyridine core with a difluoromethyl, iodo, and nitro substituent, as well as a methyl ester group. These functional groups contribute to the compound's unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the study of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has been driven by its potential as a building block for the development of novel pharmaceuticals. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the iodo and nitro substituents provide additional points for chemical modification and optimization. These features make it an attractive candidate for the synthesis of compounds with improved pharmacological profiles.

One of the key areas where Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has shown promise is in the field of anticancer drug development. Research has demonstrated that compounds derived from this structure exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast, lung, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Beyond cancer research, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has also been explored for its potential in the treatment of infectious diseases. The nitro group in the molecule can be reduced under anaerobic conditions, leading to the formation of reactive intermediates that can disrupt bacterial metabolism. This property has been leveraged in the development of new antibiotics that target multidrug-resistant bacteria. A recent study in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of such derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

The synthetic versatility of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has also made it an important tool in organic synthesis. The iodo group serves as an excellent leaving group for various coupling reactions, allowing for the facile introduction of diverse substituents at this position. This flexibility enables chemists to tailor the properties of the final product to meet specific therapeutic or industrial needs.

In addition to its applications in drug discovery, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate has been studied for its potential use in materials science. The unique electronic properties conferred by its functional groups make it suitable for use in organic electronics and photovoltaic devices. Research in this area has shown that derivatives of this compound can be used to improve the efficiency and stability of organic solar cells.

The safety profile of Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate is an important consideration for its practical applications. While detailed toxicological studies are ongoing, preliminary data suggest that it exhibits low toxicity at relevant concentrations. However, appropriate handling precautions should always be followed to ensure safe use in laboratory settings.

In conclusion, Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate (CAS No. 1805144-95-9) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and properties make it an invaluable tool for researchers seeking to develop novel compounds with improved therapeutic efficacy and industrial utility. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue